molecular formula C7H13NO3 B124567 2-(2-Methylpropanamido)propanoic acid CAS No. 157170-72-4

2-(2-Methylpropanamido)propanoic acid

Cat. No.: B124567
CAS No.: 157170-72-4
M. Wt: 159.18 g/mol
InChI Key: GVSRXFYGMVCCPQ-UHFFFAOYSA-N
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Description

2-(2-Methylpropanamido)propanoic acid is an organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol. This compound is versatile and has a wide range of applications in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropanamido)propanoic acid involves the reaction of 2-methylpropanoyl chloride with glycine in the presence of a base. The reaction proceeds as follows:

  • Add glycine (1 equivalent) to a solution of 2-methylpropanoyl chloride (1 equivalent) in a dry solvent (e.g., dichloromethane or ethyl acetate).
  • Add a base (e.g., NaOH or KOH) to the reaction mixture to neutralize the HCl generated during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Extract the product with a suitable solvent (e.g., ethyl acetate) and wash with water.
  • Dry the organic layer over anhydrous magnesium sulfate.
  • Concentrate the solution under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain this compound as a white solid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropanamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methylpropanamido)propanoic acid has been studied extensively in scientific research for its potential therapeutic and biochemical effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The compound is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory and antioxidant properties are attributed to its ability to modulate signaling pathways and reduce oxidative stress . The anticancer effects are believed to result from its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Benzyl-2-methylpropanamido)propanoic acid: This compound has a similar structure but includes a benzyl group, which may alter its chemical properties and applications.

    3-Bromo-2-methylpropanoic acid:

Uniqueness

2-(2-Methylpropanamido)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in multiple fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(2-methylpropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSRXFYGMVCCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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